molecular formula C6H7N3O B2671941 6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one CAS No. 2241130-10-7

6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one

Cat. No.: B2671941
CAS No.: 2241130-10-7
M. Wt: 137.142
InChI Key: FRZMIPNZZBOVRS-UHFFFAOYSA-N
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Description

6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one is a bicyclic heterocyclic compound featuring fused imidazole and pyrazole rings. The methyl substituent at position 6 modulates electronic and steric properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

6-methyl-1,3-dihydroimidazo[1,2-b]pyrazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4-2-5-7-6(10)3-9(5)8-4/h2H,3H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZMIPNZZBOVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CC(=O)NC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with formamide under reflux conditions. This reaction leads to the formation of the imidazo[1,2-b]pyrazole ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Acylation Reactions

The compound undergoes acylation at reactive nitrogen or oxygen sites. For example:

  • Chloroacetyl chloride reacts with 5-amino-3-substituted-1H-pyrazole derivatives under basic conditions to yield 3H-imidazo[1,2-b]pyrazol-2-ol derivatives .

Mechanism :

  • Deprotonation of the amine group by a base.

  • Nucleophilic attack on chloroacetyl chloride, forming an intermediate acylated species.

  • Intramolecular cyclization to stabilize the product.

Reaction Conditions :

ReagentBaseSolventTemperatureYield (%)
Chloroacetyl chlorideEt3_3
NEthanolRT65–78

Substitution Reactions

The methyl group at position 6 and the ketone moiety participate in electrophilic substitutions :

  • Arylsulfonyl hydrazides selectively target the 1H-pyrazole form in the presence of N-iodosuccinimide (NIS), forming 5-amino-4-arylthio derivatives .

Key Observations :

  • Electronic effects of aryl groups do not significantly influence reaction efficiency .

  • NIS acts as both an oxidant and a sulfenylation agent, generating disulfide intermediates (e.g., 1,2-diphenyldisulfane) .

Example Reaction :

6 Methyl imidazo 1 2 b pyrazol 2 one+ArSO2NHNH2NIS5 Amino 4 arylthio derivative\text{6 Methyl imidazo 1 2 b pyrazol 2 one}+\text{ArSO}_2\text{NHNH}_2\xrightarrow{\text{NIS}}\text{5 Amino 4 arylthio derivative}

Cyclization and Ring Expansion

The compound participates in aza-Wittig reactions to form larger heterocycles:

  • Reaction with iminophosphoranes yields pyrazolo[1,5-a]pyrimidines or imidazo[1,2-b]pyrazoles via intermediate nitrene complexes .

Mechanistic Pathway :

  • Formation of a nitrene intermediate via N–O bond cleavage.

  • Recyclization to generate an azirine complex.

  • Ring expansion to form fused pyrimidine or imidazole systems .

Representative Data :

Starting MaterialProductCatalystYield (%)
5-Amino-3-phenyl-1H-pyrazole Imidazo[1,2-b]pyrazoles PPh3_3
72

Condensation Reactions

Hydroximoyl chlorides react with the amine group to form nitroso-substituted derivatives:

  • 5-Amino-3-phenyl-1H-pyrazole derivatives condense with hydroximoyl chlorides (e.g., 17) to yield 3-nitroso-6-phenyl-1H-imidazolo[1,2-b]pyrazoles .

Reaction Scheme :

6 Methyl imidazo 1 2 b pyrazol 2 one+RC NOH Cl3 Nitroso imidazolo pyrazole\text{6 Methyl imidazo 1 2 b pyrazol 2 one}+\text{RC NOH Cl}\rightarrow \text{3 Nitroso imidazolo pyrazole}

Conditions : Ethanol solvent, room temperature .

Functional Group Transformations

The ketone group at position 2 undergoes reduction or oxidation :

  • Reduction : Catalytic hydrogenation converts the ketone to a secondary alcohol, though specific yields for this compound require further validation.

  • Oxidation : Limited data exist, but analogous imidazo-pyrazoles show stability toward mild oxidants like H2_2
    O2_2 .

Biological Activity Modulation

Structural modifications influence bioactivity:

  • Methyl and isobutyl substituents enhance interactions with kinases (e.g., p38MAPK, ERK1/2) .

  • Carboxyethyl groups at specific positions increase anti-inflammatory and anti-cancer potency .

Activity Data :
| Derivative | IC50_{50}
(μM) | Target |
|---------------------|------------------|------------------|
| 6-Methyl-1H-imidazo[1,2-b]pyrazol-2-one | 105 | p38MAPK |
| Carboxyethyl analog | 78 | ERK1/2 |

Stability and Degradation

The compound exhibits moderate stability under acidic conditions but degrades via:

  • Hydrolysis : The lactam ring opens in strong acids (e.g., H2_2
    SO4_4
    ), forming amino-pyrazole intermediates .

  • Thermal decomposition : Above 200°C, fragmentation produces volatile nitriles and CO .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Studies indicate that 6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown promising results against HeLa cervical cancer cells with an IC50 value of approximately 0.087 μM, indicating potent cytotoxicity. Additionally, it has been reported to inhibit SW620 and HCT116 human colon carcinoma cells with GI50 values of 0.18 μM and 0.15 μM, respectively .

2. Kinase Inhibition

The compound acts as a selective inhibitor for specific kinases involved in cancer progression, such as Aurora-A and Aurora-B kinases. The reported IC50 values for these kinases are 0.212 μM and 0.461 μM, respectively. This kinase inhibition mechanism suggests that this compound could serve as a lead compound for developing targeted cancer therapies.

3. Enzyme Modulation

In addition to its anticancer properties, this compound has been investigated for its role in modulating enzyme activity. It can interact with various enzymes, potentially serving as an inhibitor or activator depending on the target . Such interactions are critical for drug design aimed at treating metabolic disorders or other diseases involving enzyme dysfunction.

Chemical Synthesis Applications

1. Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex heterocyclic compounds. For example:

  • Oxidation Reactions : The compound can be oxidized to form nitro derivatives.
  • Substitution Reactions : The hydrogen atoms on the imidazole ring can be substituted with different functional groups using halogenating agents like bromine or chlorine.

These reactions allow chemists to tailor the compound's properties for specific applications in pharmaceuticals or materials science.

Industrial Applications

1. Dyes and Pigments

The unique chemical structure of this compound allows it to be utilized in the production of specialty chemicals such as dyes and pigments. Its reactivity facilitates the formation of colored compounds that can be used in various industries, including textiles and coatings.

2. Antimicrobial Agents

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. Its effectiveness suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections .

Mechanism of Action

The mechanism of action of 6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at positions 6 and 3, as well as additional functional groups. These modifications impact physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features
6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one Methyl at position 6 C₇H₇N₃O 149.15 Compact structure, moderate lipophilicity
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one tert-Butyl at position 6 C₉H₁₃N₃O 179.22 Enhanced steric bulk, higher lipophilicity
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Methylsulfanyl at position 6, phenyl and ethyl ester groups C₁₅H₁₅N₃O₂S 325.36 Extended conjugation, improved solubility
6,7-Dimethyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one Multiple methyl and phenyl groups C₂₅H₂₁N₃O 379.45 High steric hindrance, aromatic stacking

Physical Properties and Crystal Structures

  • 6-Methylsulfanyl ethyl ester : Exhibits a dihedral angle of 16.9° between the imidazo[1,2-b]pyrazole plane and benzene ring, facilitating π–π interactions and intermolecular hydrogen bonding (O–H⋯N) .
  • Triphenyl analog : Crystal packing dominated by steric effects from phenyl groups, reducing solubility but enhancing thermal stability .

Biological Activity

6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Overview of Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent activity against these bacterial strains .

Anticancer Activity
The compound has also shown promise in anticancer applications. Studies suggest that it can inhibit the growth of several cancer cell lines, including lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2). Notably, certain derivatives have demonstrated IC50 values lower than 100 μM, highlighting their potential as therapeutic agents in oncology .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to interfere with key signaling pathways involved in inflammation and cancer progression:

  • Inhibition of Kinases : The compound can inhibit kinases such as p38MAPK and ERK1/2, which are crucial in cell proliferation and survival pathways. This inhibition leads to reduced platelet aggregation and ROS production in human umbilical vein endothelial cells (HUVECs) .
  • Anti-Angiogenic Properties : By blocking angiogenesis-related pathways, the compound may prevent tumor growth and metastasis. Its structural features influence the potency of these interactions, with specific substituents enhancing biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Key findings include:

  • Substituent Positioning : The position of substituents on the pyrazole or imidazo-pyrazole scaffold significantly affects biological activity. For example, carboxyethyl groups at specific positions have been linked to enhanced inhibition of p38MAPK phosphorylation in HUVECs .
  • Comparative Analysis : Compared to similar compounds like imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridines, the unique substitution pattern of this compound contributes to its distinct biological profile and reactivity.

Summary of Research Findings

Study Biological Activity Key Findings
Anti-inflammatoryInhibits p38MAPK and ERK phosphorylation; reduces ROS production.
AnticancerEffective against multiple cancer cell lines; IC50 < 100 μM for several derivatives.
AntimicrobialMIC values as low as 0.22 μg/mL against Staphylococcus species.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 6-Methyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one, and how can reaction efficiency be optimized?

  • Methodological Answer : A sequential one-pot synthesis under mild conditions (e.g., 30–80°C, 10–60 min) is recommended to minimize side reactions and improve atom economy. This approach avoids complex purification, using techniques like filtration or solvent extraction. For optimization, systematically vary catalysts (e.g., acid/base), solvent polarity, and reaction time while monitoring yield via HPLC .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR (¹H/¹³C) to verify substituent positions and hydrogen bonding.
  • X-ray crystallography for definitive stereochemical assignment (e.g., ethyl 6-methylsulfanyl derivatives in ).
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when scaling up synthesis?

  • Methodological Answer : Conduct kinetic studies (e.g., inline IR spectroscopy) to identify rate-limiting steps. Analyze byproducts via LC-MS and adjust parameters (e.g., temperature gradients, mixing efficiency). For example, highlights the importance of isolating intermediates to reduce side-product formation during scale-up .

Q. What computational methods are effective in predicting the reactivity or stability of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) to model electronic effects of substituents. Molecular docking studies can predict binding affinity to biological targets (e.g., kinases). Pair these with molecular dynamics simulations to assess stability in aqueous environments .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
  • Cell viability assays (MTT/XTT) for cytotoxicity profiling.
  • Apoptosis markers (e.g., caspase-3 activation) in cancer cell lines, as imidazo[1,2-b]pyrazoles are reported to have anticancer potential .

Q. How can substituent modifications on the imidazo[1,2-b]pyrazole core improve pharmacological activity?

  • Methodological Answer : Apply structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups at the 6-position). Use parallel synthesis to generate libraries, and validate hits via phenotypic screening. demonstrates potency gains through pyrazole ring functionalization .

Methodological Tables

Table 1 : Key Synthetic Parameters for One-Pot Synthesis (Adapted from )

ParameterOptimal RangeImpact on Yield
Temperature50–70°CMaximizes rate, minimizes decomposition
Reaction Time30–45 minBalances completion vs. side reactions
SolventEthanol/Water (3:1)Enhances solubility, green chemistry

Table 2 : Common Analytical Techniques for Structural Validation

TechniqueApplicationExample in Literature
X-ray CrystallographyAbsolute configuration determinationEthyl 6-methylsulfanyl derivative
²D NMR (COSY, HSQC)Assigning proton-carbon correlationsImidazo[1,2-b]pyrazole analogs

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